
(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methanol Production and Microbial Metabolism
One study discusses the metabolic pathways of Pseudomonas putida when grown with specific methoxybenzoic acids, leading to methanol production. This highlights the microbial ability to metabolize complex organic compounds into simpler molecules, which could be relevant for bioremediation or bioconversion processes (Donnelly & Dagley, 1980).
Optical Materials Development
Research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for optical applications demonstrates the potential of structurally similar compounds in developing new materials with desirable fluorescence properties. These materials could have applications in sensors, light-emitting devices, and other optical technologies (Volpi et al., 2017).
Antimicrobial Activity
A study on new pyridine derivatives, including those with similar structural motifs, explores their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or coatings to combat resistant bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antiviral Research
The synthesis and evaluation of benzofuran-transition metal complexes for antiviral activity, particularly against HIV and HCV, indicate the potential of benzofuran derivatives in the development of new antiviral drugs. This research underscores the importance of structural modifications to enhance therapeutic efficacy (Galal et al., 2010).
Synthesis of Complex Molecules
Studies on the synthesis of complex molecules, like Vertilecanin C and derivatives of Vertilecanin A, demonstrate the chemical versatility and potential applications of benzofuran and pyridine derivatives in synthesizing biologically active compounds. Such research can lead to the discovery of new drugs or chemical probes for biological research (Demirci et al., 2008).
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-4-5-15-12(9-13)10-16(25-15)18(22)21-8-6-14(11-21)24-17-3-2-7-19-20-17/h2-5,7,9-10,14H,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSOEKMRHIEGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)
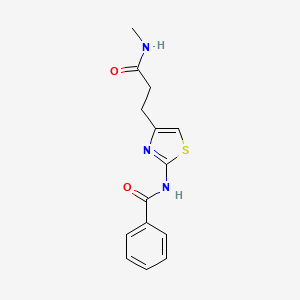
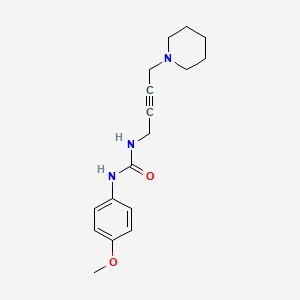
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)
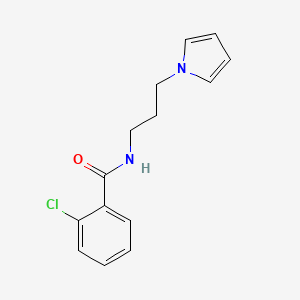
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
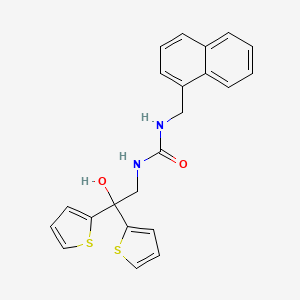
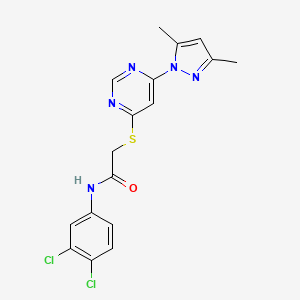
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)
![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)

